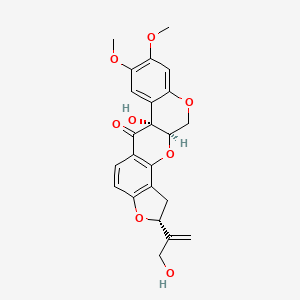

Dabinol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,6R,13R)-13-hydroxy-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3/t16-,20-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQAATJJIDGOMQ-AYPBNUJASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3(C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]3([C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904836 | |

| Record name | Dalbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41993-79-7 | |

| Record name | Dalbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Dabigatran on Thrombin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dabigatran, the active metabolite of the prodrug dabigatran etexilate, is a potent, competitive, and reversible direct thrombin inhibitor. It binds to the active site of thrombin, thereby preventing thrombin-mediated cleavage of fibrinogen to fibrin, activation of coagulation factors, and platelet activation. This targeted inhibition of both free and fibrin-bound thrombin forms the cornerstone of its anticoagulant effect. This guide provides a detailed examination of the molecular interactions, binding kinetics, and downstream cellular consequences of dabigatran's action on thrombin, supported by quantitative data and experimental methodologies.

Bioactivation of Dabigatran Etexilate

Dabigatran etexilate is a low-molecular-weight prodrug that requires metabolic conversion to its pharmacologically active form, dabigatran.[1] This bioactivation is a two-step hydrolysis process mediated by carboxylesterases (CES) primarily in the intestine and liver.[2][3]

The predominant metabolic pathway involves the initial hydrolysis of the carbamate ester by intestinal CES2 to form the intermediate metabolite M2.[3] Subsequently, the ethyl ester of M2 is hydrolyzed by hepatic CES1 to yield the active dabigatran.[3] A minor pathway involving initial hydrolysis by CES1 to M1 followed by CES2-mediated conversion to dabigatran also exists.[4]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Molecular Interactions of Dabigatran with Coagulation Cascade Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between dabigatran, a direct thrombin inhibitor, and key proteins of the coagulation cascade. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document delves into the mechanism of action, binding kinetics, and experimental methodologies used to characterize these interactions, presenting quantitative data in a clear, comparative format and visualizing complex pathways and workflows.

Introduction to Dabigatran and the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. Thrombin (Factor IIa) is a pivotal serine protease in this cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of the clot.[1] Thrombin also amplifies its own production by activating other coagulation factors, including Factors V, VIII, and XI.[2]

Dabigatran is a potent, reversible, and competitive direct thrombin inhibitor.[3] It is administered as the prodrug dabigatran etexilate, which is rapidly converted to its active form in the body.[4] By directly binding to the active site of thrombin, dabigatran effectively blocks its enzymatic activity, thereby preventing the downstream events of the coagulation cascade.[1] Unlike indirect thrombin inhibitors, dabigatran inhibits both free and clot-bound thrombin.[4][5]

Mechanism of Action of Dabigatran

Dabigatran exerts its anticoagulant effect by binding to the catalytic site of the thrombin molecule.[6] This binding is reversible and competitive with thrombin's natural substrates.[3] The interaction prevents thrombin from cleaving fibrinogen to fibrin and also inhibits thrombin-mediated activation of other coagulation factors.[4][7] The binding of dabigatran to thrombin's active site allosterically modulates the enzyme's exosite functions, which are crucial for substrate recognition and binding.[8]

Visualization of Dabigatran's Mechanism

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of dabigatran.

Quantitative Analysis of Dabigatran-Thrombin Interaction

The interaction between dabigatran and thrombin has been extensively studied using various biophysical and biochemical techniques. The following tables summarize the key quantitative data from these studies.

Table 1: Inhibition Constants of Dabigatran

| Parameter | Value (nM) | Method | Reference |

| Ki | 4.5 ± 0.2 | Not Specified | [3] |

| Ki | 3.8 ± 1.5 | Radiolabeled Thrombin Binding Assay | [9] |

| Ki | 26.0 ± 4.0 (with γA/γ'-fibrin) | Radiolabeled Thrombin Binding Assay | [9] |

Ki (Inhibition Constant) represents the concentration of dabigatran required to produce half-maximum inhibition.

Table 2: Half-Maximal Inhibitory and Effective Concentrations (IC50 & EC50)

| Parameter | Value (nM) | System/Assay | Reference |

| IC50 | 9.3 | Not Specified | |

| IC50 | 118 | Thrombin Binding to Platelets (Flow Cytometry) | |

| IC50 | 126 | P-selectin Exposure (Flow Cytometry) | |

| IC50 | 185 | Fibrinogen Binding (Flow Cytometry) | |

| IC50 | 186 | Fluid Phase Thrombin Inhibition (FPA release) | [5] |

| IC50 | 200 | Clot-Bound Thrombin Inhibition (FPA release) | [5] |

| EC50 | 184.6 ± 4.3 | Thrombin binding to γA/γA-fibrin (SPR) | [8][9] |

| EC50 | 182.4 ± 15.0 | Thrombin binding to γA/γ'-fibrin (SPR) | [8][9] |

| EC50 | 204.2 ± 17.0 | Thrombin binding to Factor Va (SPR) | [8][9] |

IC50 (Half-Maximal Inhibitory Concentration) is the concentration of an inhibitor where the response is reduced by half. EC50 (Half-Maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.

Structural Insights from X-ray Crystallography

X-ray crystallography studies have provided detailed atomic-level insights into the binding of dabigatran to thrombin. The crystal structure of the dabigatran-thrombin complex has been resolved and is available in the Protein Data Bank (PDB).

Table 3: PDB Entries for Dabigatran-Thrombin Complex

| PDB ID | Resolution (Å) | Description | Reference |

| 1KTS | Not specified in snippets | Crystal structure of dabigatran in complex with thrombin. | [3] |

| 4YHI | Not specified in snippets | Active site of Dabigatran-thrombin complex. | [1] |

These structures reveal that dabigatran binds to the active site pocket of thrombin, forming specific interactions with key residues that are essential for its inhibitory activity.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of dabigatran's molecular interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It is employed to determine the kinetics (kon, koff) and affinity (KD) of dabigatran's interaction with thrombin.

Experimental Workflow:

References

- 1. cdn.graphpad.com [cdn.graphpad.com]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. youtube.com [youtube.com]

- 5. path.ox.ac.uk [path.ox.ac.uk]

- 6. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 7. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Dabigatran in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of dabigatran, a direct thrombin inhibitor. Dabigatran is the active form of the prodrug dabigatran etexilate, which is designed for oral administration.[1][2][3] Understanding its behavior in animal models is crucial for translational research and clinical development. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further research in this area.

Mechanism of Action

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[3][4][5] It binds to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.[2][6][7] By inhibiting both free and clot-bound thrombin, dabigatran effectively reduces thrombus formation.[2][4][7] Its action is highly specific to thrombin.[4] The prodrug, dabigatran etexilate, is readily absorbed orally and is converted to the active dabigatran by esterases in the liver.[2][6]

Signaling Pathway of Dabigatran's Anticoagulant Effect

References

- 1. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

In Vitro Characterization of Dabigatran Etexilate's Anticoagulant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the anticoagulant activity of dabigatran etexilate and its active form, dabigatran. It includes a summary of key quantitative data, detailed experimental protocols for essential assays, and visualizations of the underlying mechanisms and workflows.

Introduction

Dabigatran etexilate is an orally administered prodrug that is rapidly converted to dabigatran, a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1][2][3] Dabigatran directly binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin and inhibiting both free and clot-bound thrombin.[2][4][5] This direct and specific mechanism of action results in a predictable anticoagulant effect. This guide focuses on the in vitro methods used to characterize and quantify this anticoagulant activity.

Mechanism of Action and Bioconversion

Dabigatran etexilate, a pharmacologically inactive compound, undergoes hydrolysis by ubiquitous esterases in the gut, plasma, and liver to form the active moiety, dabigatran.[2][6] Dabigatran then exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade.[7] Unlike indirect thrombin inhibitors, dabigatran can inactivate both free and fibrin-bound thrombin.[2][4]

The inhibition of thrombin by dabigatran prevents the downstream effects of thrombin in the coagulation cascade, including the conversion of fibrinogen to fibrin, activation of factors V, VIII, XI, and XIII, and thrombin-induced platelet aggregation.

Quantitative In Vitro Data

The anticoagulant activity of dabigatran has been quantified through various in vitro assays. The following tables summarize key parameters.

Table 1: Inhibitory Constants and IC50 Values for Dabigatran

| Parameter | Value | Species | Comments | Reference |

| Ki (Thrombin Inhibition) | 4.5 nM | Human | Demonstrates high affinity and selectivity for thrombin. | [1][8] |

| IC50 (Thrombin-Induced Platelet Aggregation) | 10 nM | Human | Indicates potent inhibition of thrombin's effect on platelets. | [1][3] |

| IC50 (Thrombin Generation - ETP) | 0.56 µM | Human | Concentration required to inhibit the endogenous thrombin potential by 50%. | [1][3] |

Table 2: Dabigatran Concentrations Required to Double Clotting Times in Human Plasma

| Assay | Concentration (µM) | Comments | Reference |

| Activated Partial Thromboplastin Time (aPTT) | 0.23 µM | Reflects inhibition of the intrinsic and common coagulation pathways. | [1][3] |

| Prothrombin Time (PT) | 0.83 µM | Less sensitive to dabigatran compared to other assays. | [1][3] |

| Ecarin Clotting Time (ECT) | 0.18 µM | A highly sensitive measure of direct thrombin inhibition. | [1][3] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the anticoagulant activity of dabigatran.

References

- 1. Ecarin-Based Methods for Measuring Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ecarin clotting time - Wikipedia [en.wikipedia.org]

- 3. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]

- 4. home.asdaa.it [home.asdaa.it]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Ecarin Clotting Time, a Universal Method to Quantify Direct Thrombin Inhibitors | Semantic Scholar [semanticscholar.org]

- 7. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]

- 8. The ecarin clotting time, a universal method to quantify direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Reversible and Competitive Inhibition of Thrombin by Dabigatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran is a potent, reversible, and competitive direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. Its predictable pharmacokinetic and pharmacodynamic profile has established it as a significant oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1] This technical guide provides an in-depth overview of the molecular interactions between dabigatran and thrombin, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Dabigatran directly binds to the active site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[2] Unlike indirect thrombin inhibitors, its action is independent of antithrombin. The reversibility of this interaction is a key feature, allowing for a relatively rapid offset of its anticoagulant effect.[3]

Quantitative Analysis of Dabigatran-Thrombin Interaction

The inhibitory potency of dabigatran against thrombin has been extensively characterized using various in vitro assays. The key parameters include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the drug's affinity and efficacy.

| Parameter | Value | Assay Method | Reference |

| Ki | 4.5 nM | Enzyme Kinetics Assay | [4] |

| IC50 | 9.3 nM | Cell-free assay | [4] |

| IC50 | 10 nM | Thrombin-induced platelet aggregation | [5] |

| IC50 | 118 nM | Thrombin binding to platelets (Flow Cytometry) | [6] |

| IC50 | 126 nM | P-selectin exposure (Flow Cytometry) | [6] |

| IC50 | 185 nM | Fibrinogen binding (Flow Cytometry) | [6] |

| IC50 | 134.1 ng/mL | Thrombin Generation Assay (AUC) | [7] |

| IC50 | 281.9 ng/mL (Dabigatran Acylglucuronide) | Thrombin Generation Assay (AUC) | [7] |

| IC50 | 186 nM | Fluid phase thrombin inhibition (FPA release) | [8] |

| IC50 | 200 nM | Clot-bound thrombin inhibition (FPA release) | [8] |

| IC50 | 2 µM | Thrombin Generation on Endothelial Cells | [9] |

Experimental Protocols

Enzyme Kinetics Assay: Chromogenic Thrombin Substrate Assay

This assay measures the ability of dabigatran to inhibit the catalytic activity of thrombin on a synthetic chromogenic substrate.

Materials:

-

Purified human α-thrombin

-

Dabigatran standard solutions

-

Chromogenic thrombin substrate (e.g., S-2238™)

-

Assay Buffer: 50 mM Tris, 0.2% Bovine Serum Albumin (BSA), pH 8.3

-

20% Acetic Acid (Stop solution)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of dabigatran dilutions in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add a defined concentration of purified human α-thrombin to each well, except for the blank controls.

-

Add the dabigatran dilutions to the respective wells. For control wells, add assay buffer instead of the inhibitor.

-

Incubate the plate at 37°C for 4 minutes to allow for the interaction between thrombin and dabigatran.[10]

-

Initiate the reaction by adding 50 µL of the chromogenic substrate S-2238 to each well.[10]

-

Incubate the plate at 37°C for 3 minutes.[10]

-

Stop the reaction by adding 25 µL of 20% acetic acid to each well.[10]

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of thrombin inhibition for each dabigatran concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the dabigatran concentration.

Thrombin Generation Assay (TGA)

This global hemostasis assay measures the dynamics of thrombin generation and decay in plasma, providing insights into the overall effect of dabigatran on the coagulation cascade.

Materials:

-

Platelet-poor plasma (PPP) from healthy donors

-

Dabigatran standard solutions

-

Tissue factor (TF) reagent (trigger)

-

Phospholipids

-

Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Thrombin calibrator

-

Fluorometer with a 37°C incubation chamber

Procedure:

-

Spike PPP with various concentrations of dabigatran or use plasma from patients treated with dabigatran.

-

In a 96-well plate, add the plasma samples.

-

Add the TF/phospholipid reagent to initiate coagulation.

-

Immediately add the fluorogenic substrate and the thrombin calibrator to separate wells.

-

Place the plate in a pre-warmed (37°C) fluorometer.

-

Monitor the fluorescence intensity over time (typically for 60-90 minutes). The instrument software will continuously record the fluorescence generated from the cleavage of the substrate by thrombin.

-

The software calculates the thrombin generation curve and key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin concentration.

-

The effect of dabigatran is quantified by the concentration-dependent reduction in ETP and Peak Thrombin, and the prolongation of the Lag Time.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between dabigatran and thrombin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified human α-thrombin (ligand)

-

Dabigatran solutions of varying concentrations (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with the running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Inject the purified thrombin solution in the immobilization buffer over the activated surface. The protein will covalently bind to the chip surface via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Inject a series of dabigatran concentrations in running buffer over the sensor surface with immobilized thrombin at a constant flow rate.[11]

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

-

After the association phase, switch to flowing only the running buffer to monitor the dissociation of dabigatran from thrombin.[11]

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Visualizing the Molecular and Experimental Landscape

Coagulation Cascade and Dabigatran's Point of Intervention

The following diagram illustrates the central role of thrombin in the coagulation cascade and the specific inhibitory action of dabigatran.

Caption: The coagulation cascade showing the convergence of the intrinsic and extrinsic pathways on the common pathway, with dabigatran directly inhibiting thrombin.

Mechanism of Competitive Inhibition

Dabigatran competes with thrombin's natural substrate, fibrinogen, for binding to the active site.

Caption: Diagram illustrating the competitive inhibition of thrombin by dabigatran.

Experimental Workflow for Chromogenic Assay

A simplified workflow for determining the inhibitory activity of dabigatran using a chromogenic assay.

Caption: A step-by-step workflow for a chromogenic assay to measure dabigatran's inhibition of thrombin.

Conclusion

Dabigatran's efficacy as an anticoagulant is rooted in its well-defined mechanism of reversible and competitive inhibition of thrombin. The quantitative data consistently demonstrate its high potency. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of direct thrombin inhibitors. The provided visualizations offer a clear understanding of the complex biological and experimental processes involved. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this important therapeutic agent.

References

- 1. Measuring dabigatran concentrations using a chromogenic ecarin clotting time assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. coachrom.com [coachrom.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thrombin in complex with dabigatran can still interact with PAR‐1 via exosite‐I and instigate loss of vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function | PLOS One [journals.plos.org]

The Effect of Dabigatran on Fibrin-Bound and Free Thrombin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the interaction between dabigatran, a direct thrombin inhibitor, and its target enzyme, thrombin, in both its free (fluid-phase) and fibrin-bound states. The document synthesizes quantitative data on inhibitory potency, details key experimental methodologies for assessing these interactions, and visualizes the underlying mechanisms and workflows.

Introduction: Mechanism of Action of Dabigatran

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1][2] It is the active form of the prodrug dabigatran etexilate, which is converted by esterases after oral administration.[3] Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade. Its primary function is the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot.[4][5]

Thrombin exists in two key states within the body: as a free enzyme circulating in the plasma and as an enzyme bound to the fibrin clot. Fibrin-bound thrombin remains catalytically active and can continue to activate platelets and amplify the coagulation cascade, contributing to thrombus growth.[6] A key pharmacological feature of direct thrombin inhibitors like dabigatran is their ability to inhibit both free and fibrin-bound thrombin.[1][4][6] This contrasts with indirect inhibitors like heparin, which primarily inactivate free thrombin and are less effective against fibrin-bound thrombin.[4][6] Dabigatran binds directly to the active site of the thrombin molecule, blocking its interaction with substrates without requiring a cofactor like antithrombin.[2][4]

Quantitative Analysis of Dabigatran Potency

The inhibitory potency of dabigatran against free and fibrin-bound thrombin has been quantified using various in vitro assays. The data consistently demonstrates that dabigatran is a highly potent inhibitor of both forms of the enzyme, though some variations in affinity are noted depending on the specific experimental setup and fibrin substrate.

| Parameter | Target | Value | Assay Method | Reference |

| IC₅₀ | Fluid-Phase Thrombin | 186 nM | Fibrinopeptide A (FPA) Release Assay | [7] |

| IC₅₀ | Clot-Bound Thrombin | 200 nM | Fibrinopeptide A (FPA) Release Assay | [7] |

| IC₅₀ | Free Thrombin | 9.3 nmol/L | Not specified | [6] |

| IC₅₀ | Thrombin Generation | 134.1 ng/mL | Calibrated Automated Thrombogram | [4] |

| Kᵢ | Free Thrombin | 4.5 ± 0.2 nmol/L | Not specified | [6][8] |

| Kᵢ | Thrombin binding to γA/γA-fibrin clots | 3.8 ± 1.5 nM | Radiolabeled Thrombin Binding Assay | [9] |

| Kᵢ | Thrombin binding to γA/γ'-fibrin clots | 26.0 ± 4.0 nM | Radiolabeled Thrombin Binding Assay | [9] |

Key Experimental Protocols

The assessment of dabigatran's effects on free and fibrin-bound thrombin relies on a variety of specialized coagulation and binding assays. Detailed methodologies for several key experiments are provided below.

Fibrin-Bound Thrombin Inhibition Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of thrombin that is physically entrapped within a pre-formed fibrin clot.

Principle: Clots are generated in platelet-rich plasma (PRP) to form a fibrin network with thrombin bound to it. After washing to remove unbound components, the clots are incubated in platelet-poor plasma (PPP) containing the inhibitor. The residual activity of the fibrin-bound thrombin is quantified by measuring the release of Fibrinopeptide A (FPA), a cleavage product of fibrinogen.

Protocol:

-

Clot Generation: Generate fibrin clots by adding CaCl₂ to human platelet-rich plasma (PRP) and incubating for 2 hours at 37°C.[7]

-

Washing: Carefully wash the generated clots to remove unbound plasma proteins and trapped FPA.[7]

-

Inhibition Step: Transfer the washed clots into tubes containing 0.5 mL of platelet-poor plasma (PPP). This PPP should be spiked with various concentrations of dabigatran (or buffer as a control).[7]

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1 hour).[7]

-

FPA Measurement: Stop the reaction and precipitate the remaining uncleaved fibrinogen.[7]

-

Quantification: Measure the concentration of FPA in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).[7]

-

Data Analysis: Calculate the IC₅₀ value (the concentration of dabigatran required to inhibit FPA release by 50%) using non-linear curve fitting.[7]

Calibrated Automated Thrombogram (CAT)

The CAT assay provides a global assessment of coagulation by measuring the total amount of thrombin generated in plasma over time.

Principle: Coagulation is initiated in a plasma sample by adding tissue factor (TF) and phospholipids. The generation of thrombin is continuously monitored by measuring the cleavage of a fluorogenic substrate. A parallel sample with a known amount of thrombin calibrator is used to correct for substrate consumption and variations in plasma color, allowing for accurate quantification of thrombin concentration.

Protocol:

-

Sample Preparation: Use citrated, platelet-poor plasma (PPP). Add corn trypsin inhibitor (final concentration 50 µg/mL) to prevent contact activation.[8]

-

Reagent Dispensing: In a 96-well U-bottom microtiter plate, add 80 µL of the plasma sample to each well.

-

Coagulation Trigger: Add 20 µL of a trigger solution, such as the PPP Reagent (containing 5 pM TF and 4 µM phospholipids), to each well.[8]

-

Incubation: Incubate the plate for 10 minutes at 37°C.[8]

-

Initiation and Reading: Start the reaction by dispensing 20 µL of warmed FLUCA reagent (containing a fluorogenic thrombin substrate and CaCl₂) into each well.[8]

-

Fluorescence Measurement: Immediately place the plate in a fluorometer (390 nm excitation, 460 nm emission) and record fluorescence continuously for at least 90 minutes.[8]

-

Calibration: Run parallel wells containing a thrombin calibrator to correct the fluorescence signal.

-

Data Analysis: Use dedicated software (e.g., Thrombinoscope) to calculate thrombin generation parameters from the resulting curve, including Lag Time, Time to Peak, Peak Height, and Endogenous Thrombin Potential (ETP).[8]

Turbidimetric Clotting and Lysis Assay

This assay assesses the dynamics of both clot formation and its subsequent breakdown (fibrinolysis) in a single measurement.

Principle: Fibrin clot formation is initiated in plasma by adding a coagulation trigger (e.g., thrombin or TF). Simultaneously, a plasminogen activator (like tPA) is added to initiate fibrinolysis. The entire process is monitored by measuring the change in optical density (turbidity) of the sample over time. Turbidity increases as the fibrin clot forms and decreases as it lyses.[1][10]

Protocol:

-

Sample Preparation: Prepare citrated platelet-poor plasma (PPP).

-

Reagent Mix: In a 96-well plate, mix the plasma sample with a reagent cocktail containing:

-

Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance (e.g., at 340 nm or 405 nm) at regular intervals (e.g., every 12 seconds) for an extended period (e.g., 1-2 hours) to capture both the formation and lysis phases.

-

Data Analysis: Plot absorbance versus time to generate a clot-lysis curve. From this curve, derive key parameters such as lag time, maximum absorbance (clot density), and clot lysis time (time from peak turbidity to 50% lysis).[10]

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity between molecules in real-time, providing insights into how dabigatran affects the interaction of thrombin with its substrates.

Principle: One molecule (the ligand, e.g., fibrinogen) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., thrombin) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU). By flowing different concentrations of the analyte, with and without an inhibitor like dabigatran, one can determine association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₔ).

Protocol:

-

Sensor Chip Preparation: Immobilize a ligand, such as γA/γA-fibrin or γA/γ'-fibrin, onto a sensor chip (e.g., a CM5 chip).[9]

-

Analyte Preparation: Prepare solutions of human α-thrombin at various concentrations in a suitable running buffer. For inhibition studies, pre-incubate the thrombin with a range of dabigatran concentrations.

-

Binding Measurement: Inject the thrombin solutions (with or without dabigatran) over the sensor chip surface at a constant flow rate.

-

Data Collection: Monitor the change in resonance units (RU) over time to generate sensorgrams for the association and dissociation phases.

-

Regeneration: After each cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate kinetic constants (kₐ, kₔ) and affinity (Kₔ).[9]

Conclusion

Dabigatran is a direct thrombin inhibitor that demonstrates potent, concentration-dependent inhibition of both free, fluid-phase thrombin and catalytically active, fibrin-bound thrombin.[7] Quantitative assessments show that dabigatran inhibits both forms of the enzyme with similar affinity, a key advantage over indirect anticoagulants.[7] The experimental protocols detailed herein—including functional plasma-based assays like the CAT and turbidimetric lysis assays, as well as biophysical methods like SPR—provide a robust framework for researchers to investigate the nuanced effects of direct thrombin inhibitors on the complex processes of coagulation and fibrinolysis. This comprehensive understanding is crucial for the continued development and optimization of anticoagulant therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calibrated Automated Thrombogram (CAT) Analyses [bio-protocol.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

The Impact of Dabigatran Etexilate on Thrombin-Induced Platelet Aggregation: A Technical Guide

Introduction

Dabigatran etexilate, the prodrug of its active form dabigatran, is a potent, reversible, and direct thrombin inhibitor (DTI) utilized clinically for the prevention of thromboembolic events.[1][2] Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, and is also the most potent endogenous activator of platelets.[2] Consequently, dabigatran's interaction with thrombin extends beyond anticoagulation to directly influence platelet function. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental evaluation of dabigatran's impact on thrombin-induced platelet aggregation, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Dabigatran's primary mechanism involves binding to the active site of thrombin, thereby preventing it from cleaving its substrates, including fibrinogen and Protease-Activated Receptors (PARs) on the platelet surface.[2][3] This direct, competitive inhibition blocks both free and fibrin-bound thrombin.[1][3]

Thrombin activates platelets primarily through the cleavage of the N-terminal domains of PAR-1 and PAR-4.[4] This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. These cascades lead to a shape change, granule release (including ADP), and the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.[2]

By inhibiting thrombin's catalytic activity, dabigatran effectively prevents the cleavage of PAR-1 and PAR-4, thereby blocking the entire downstream signaling pathway that leads to platelet activation and aggregation.[5] Studies have shown that dabigatran inhibits thrombin-induced PAR-1 cleavage and subsequent receptor internalization in a concentration-dependent manner.[5]

A novel aspect of dabigatran's mechanism is the finding that it not only blocks the active site of thrombin but may also inhibit the binding of thrombin to platelets.[6][7] This suggests a dual-faceted inhibition, impacting both the enzymatic function of thrombin and its physical interaction with platelet receptors.

Quantitative Data on Dabigatran's Effects

The inhibitory effects of dabigatran on thrombin-induced platelet aggregation and activation have been quantified across several in vitro studies. The data consistently demonstrates a dose-dependent relationship.

| Parameter | Dabigatran Concentration | Thrombin Concentration | Result | Reference |

| IC50 for Platelet Aggregation | 10.5 nM | 0.5 U/mL | Half-maximal inhibitory concentration | [8] |

| 40.4 nM | 1.0 U/mL | Half-maximal inhibitory concentration | [8] | |

| 35 nM | Not specified | IC50 for tissue factor-induced platelet aggregation | [9] | |

| IC50 for Thrombin Binding & Activation Markers | 118 nM | Not specified | IC50 for inhibition of thrombin binding to platelets | [6][7] |

| 126 nM | Not specified | IC50 for inhibition of P-selectin exposure | [6][7] | |

| 185 nM | Not specified | IC50 for inhibition of fibrinogen binding | [6][7] | |

| Platelet Aggregation Inhibition | All concentrations | Up to 2 IU/mL | Fully inhibited platelet aggregation | [10] |

| Platelet Activation (Activated GPIIb/IIIa) | 0 ng/mL (Control) | Not specified | 99.8 ± 0.2% positive platelets | [10][11][12] |

| 500 ng/mL | Not specified | 14.7 ± 4.7% positive platelets (p < 0.001) | [10][11][12] | |

| 10,000 ng/mL | Not specified | 4.2 ± 0.2% positive platelets (p < 0.001) | [10][11][12] | |

| Patient Studies (Thrombin-Induced Aggregation) | Baseline (on Dabigatran) | Not specified | 29 ± 21% aggregation | [4] |

| 2 hours post-dose | Not specified | 9 ± 6% aggregation (p < 0.0001) | [4] | |

| Patient Studies (TRAP-Induced Aggregation) | Baseline (on Dabigatran) | 32 µmol/L | 90.14 (10.5) % aggregation | [2] |

| 2 hours post-dose | 32 µmol/L | 79.39 (13.38) % aggregation | [2] | |

| PAR Density in Patients | Baseline | N/A | PAR-1: 63 ± 11%; PAR-4: 1.1 ± 0.5% | [13] |

| On Dabigatran | N/A | PAR-1: 70 ± 10%; PAR-4: 1.6 ± 0.9% | [13] |

Note: Some studies report an increase in platelet reactivity and thrombin receptor density in patients on dabigatran therapy.[13] This may be a compensatory mechanism or reflect the complexity of in vivo effects compared to in vitro experiments.

Detailed Experimental Protocols

Platelet Aggregation Assays (Light Transmission Aggregometry - LTA)

-

Objective: To measure the extent of platelet aggregation in response to an agonist.

-

Sample Preparation:

-

Whole blood is collected from healthy volunteers or patients into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[9]

-

Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) to pellet red and white blood cells.[9]

-

Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood to serve as a blank (100% transmission).

-

-

Procedure:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

-

Dabigatran or a vehicle control is added to the PRP and incubated for a specified time.

-

To prevent fibrin polymerization, which interferes with aggregation readings when using thrombin, the peptide Gly-Pro-Arg-Pro (GPRP) is added to the PRP.[8]

-

The agonist (e.g., thrombin at concentrations like 0.5 U/mL or 1.0 U/mL) is added to initiate aggregation.[8]

-

Light transmission through the sample is continuously recorded. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The maximum percentage of aggregation is calculated relative to the PPP baseline.

-

Flow Cytometry for Platelet Activation Markers

-

Objective: To quantify the expression of surface markers on individual platelets, indicating their activation state.

-

Sample Preparation:

-

Procedure:

-

Following stimulation, platelets are labeled with fluorescently-conjugated monoclonal antibodies specific for activation markers such as:

-

The reaction is stopped by adding a fixative (e.g., paraformaldehyde).

-

Samples are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual platelets, allowing for the quantification of the percentage of platelets positive for each marker and the mean fluorescence intensity (MFI), which reflects the density of the marker on the platelet surface.

-

Thrombin Binding Assays

-

Objective: To assess the effect of dabigatran on the binding of thrombin to the platelet surface.

-

Methodology (Flow Cytometry):

-

Washed platelets are prepared to remove plasma proteins.

-

Platelets are incubated with increasing concentrations of dabigatran.

-

Fluorescently-labeled thrombin is added to the samples.

-

The median fluorescence intensity (MFI) of the platelets is measured by flow cytometry. A decrease in MFI in the presence of dabigatran indicates inhibition of thrombin binding.[6]

-

-

Additional Biophysical Methods:

Visualizations of Pathways and Processes

Caption: Dabigatran inhibits thrombin, preventing PAR-1/4 cleavage and subsequent platelet aggregation.

Caption: Workflow for in vitro analysis of dabigatran's effect on platelet function.

Caption: Logical flow of dabigatran's inhibitory effects on thrombin-induced platelet aggregation.

Conclusion

Dabigatran etexilate, through its active metabolite dabigatran, potently inhibits thrombin-induced platelet aggregation in a dose-dependent manner. The primary mechanism is the direct inhibition of thrombin's enzymatic activity, which prevents the activation of platelet PAR-1 and PAR-4 receptors.[5] Emerging evidence also suggests that dabigatran may interfere with the binding of thrombin to the platelet surface, adding another layer to its antiplatelet effect.[6][7] While dabigatran does not affect platelet aggregation induced by other agonists like ADP or collagen, its targeted and profound impact on the thrombin pathway underscores its efficacy as an antithrombotic agent.[10][14] The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the intricate relationship between this direct thrombin inhibitor and platelet function.

References

- 1. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombin Receptor Agonist Peptide–Induced Platelet Aggregation Is Reduced in Patients Receiving Dabigatran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. tandfonline.com [tandfonline.com]

- 5. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Thrombin-induced platelet aggregation -effect of dabigatran using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Dabigatran reduces thrombin-induced platelet aggregation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. Dabigatran enhances platelet reactivity and platelet thrombin receptor expression in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

Preclinical Profile of Dabigatran Etexilate for Thrombosis Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran etexilate, a prodrug of the potent, direct thrombin inhibitor dabigatran, has emerged as a significant oral anticoagulant for the prevention and treatment of thromboembolic disorders. Its predictable pharmacokinetic and pharmacodynamic profile offers a favorable alternative to traditional anticoagulants. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the efficacy, safety, and mechanism of action of dabigatran etexilate in the context of thrombosis prevention. The following sections detail the experimental protocols employed in key preclinical models, present quantitative data on its antithrombotic and anticoagulant effects, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action

Dabigatran is a reversible and competitive direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1] By binding to the active site of both free and clot-bound thrombin, dabigatran effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[2] It also inhibits thrombin-induced platelet aggregation. The inhibition of thrombin is concentration-dependent, with a Ki (inhibition constant) of 4.5 nM.

Signaling Pathway of Thrombin and the Inhibitory Action of Dabigatran

Caption: Dabigatran directly inhibits thrombin, preventing fibrin formation and platelet activation.

Preclinical Efficacy in Thrombosis Models

The antithrombotic efficacy of dabigatran etexilate has been extensively evaluated in various animal models of venous and arterial thrombosis.

Venous Thrombosis Models

1. Modified Wessler Model in Rats: This model induces venous thrombosis through a combination of hypercoagulability and venous stasis.

-

Experimental Protocol:

-

Male Wistar rats are anesthetized.

-

A segment of the jugular vein is isolated.

-

A thrombogenic stimulus (e.g., human serum, thromboplastin) is injected intravenously to induce a hypercoagulable state.[3]

-

Immediately after the injection, the isolated venous segment is ligated to induce stasis.[4]

-

After a set period (e.g., 15-20 minutes), the ligatures are removed, and the vein is incised to remove the formed thrombus.

-

The thrombus is dried and weighed.

-

Dabigatran etexilate or vehicle is administered orally at various time points before the thrombogenic challenge.

-

2. Rabbit Venous Thrombosis Model with Endothelial Damage: This model mimics thrombosis initiated by vessel wall injury.

-

Experimental Protocol:

-

New Zealand White rabbits are anesthetized.

-

A segment of the jugular vein is isolated.

-

Endothelial injury is induced within the isolated segment, for example, by gentle clamping or application of a chemical irritant.[5]

-

Blood flow is restricted or temporarily occluded to promote thrombus formation at the site of injury.[5]

-

After a defined period, the venous segment is excised, and the thrombus is removed and weighed.

-

Dabigatran etexilate or vehicle is administered intravenously or orally prior to the procedure.

-

Arterial Thrombosis Model

1. Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats: This model is used to study ischemic stroke, a form of arterial thrombosis.

-

Experimental Protocol:

-

Male Wistar rats are anesthetized.

-

The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[6][7]

-

Occlusion is maintained for a specific duration (e.g., 60-90 minutes) to induce cerebral ischemia.[6]

-

The filament is then withdrawn to allow for reperfusion.

-

Neurological deficit scores and infarct volume (assessed by staining brain slices) are evaluated at later time points (e.g., 24 hours).

-

Dabigatran etexilate or vehicle is administered orally prior to the induction of ischemia.

-

Experimental Workflow for Preclinical Thrombosis Models

Caption: Workflow of venous and arterial preclinical thrombosis models.

Quantitative Data on Antithrombotic Efficacy

The following tables summarize the dose-dependent antithrombotic effects of dabigatran and its prodrug, dabigatran etexilate, in preclinical models.

| Model | Species | Drug | Route | Dose Range | ED50 | Reference |

| Modified Wessler | Rat | Dabigatran | IV | 0.01-0.1 mg/kg | 0.033 mg/kg | [8] |

| Venous Thrombosis with Endothelial Damage | Rabbit | Dabigatran | IV | 0.03-0.5 mg/kg | 0.066 mg/kg | [5] |

| Modified Wessler | Rat | Dabigatran Etexilate | Oral | 5-30 mg/kg | - | [8] |

| Venous Thrombosis with Endothelial Damage | Rabbit | Dabigatran Etexilate | Oral | 1-20 mg/kg | - | [5] |

ED50: The dose required to achieve 50% of the maximum effect.

Effects on Coagulation Parameters and Bleeding Time

The anticoagulant activity of dabigatran is reflected by the prolongation of various coagulation parameters. The potential for bleeding is a critical safety consideration for any anticoagulant.

Coagulation Parameters

| Parameter | Effect of Dabigatran | Notes | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Dose-dependent prolongation.[5][9] | [5][9] |

| Thrombin Time (TT) | Prolonged | Highly sensitive to dabigatran. | |

| Ecarin Clotting Time (ECT) | Prolonged | A specific measure of direct thrombin inhibition. |

Bleeding Time Studies

Rat Tail Bleeding Time Model:

-

Experimental Protocol:

-

Rats are anesthetized.

-

Dabigatran etexilate or vehicle is administered orally.

-

After a specified time, a standardized incision is made on the tail.

-

The time until bleeding ceases is recorded.

-

| Species | Drug | Route | Dose | Effect on Bleeding Time | Reference |

| Rat | Dabigatran | IV | 0.1-1.0 mg/kg | Statistically significant prolongation at doses ≥ 0.5 mg/kg. No significant increase at the maximum therapeutically effective antithrombotic dose (0.1 mg/kg). | [8] |

Conclusion

Preclinical studies have robustly demonstrated the potent antithrombotic efficacy of dabigatran etexilate in a variety of animal models of venous and arterial thrombosis. Its mechanism as a direct thrombin inhibitor translates to a predictable anticoagulant effect, as evidenced by the dose-dependent prolongation of coagulation parameters. Importantly, at therapeutically relevant antithrombotic doses, dabigatran showed a favorable safety profile with no significant increase in bleeding time in preclinical models. These findings provided a strong foundation for the successful clinical development of dabigatran etexilate as a valuable therapeutic option for the prevention and treatment of thromboembolic events. This guide provides researchers and drug development professionals with a comprehensive overview of the key preclinical data and methodologies that have characterized this important anticoagulant.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Experimental venous thrombosis induced by homologous serum in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A modified stasis thrombosis model to study the antithrombotic actions of heparin and its fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. db.cngb.org [db.cngb.org]

- 8. Coagulation parameters in patients receiving dabigatran etexilate or rivaroxaban: two observational studies in patients undergoing total hip or total knee replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel coagulation parameter monitoring bleeding tendency of Chinese nonvalvular atrial fibrillation patients prescribing dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

Dabigatran Etexilate: A Deep Dive into its Antithrombotic Efficacy in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran etexilate, a direct thrombin inhibitor, has emerged as a prominent oral anticoagulant for the prevention and treatment of thromboembolic disorders. Its efficacy and safety profile have been extensively evaluated in numerous preclinical animal models, providing a foundational understanding of its mechanism and therapeutic potential. This technical guide synthesizes the key findings from these studies, offering an in-depth look at the experimental protocols, quantitative data on thrombus reduction, and the underlying signaling pathways.

Mechanism of Action: Direct Thrombin Inhibition

Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran. Dabigatran directly and reversibly inhibits both free and clot-bound thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1] By blocking thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, the final step in thrombus formation.[1][2] This targeted action effectively attenuates thrombus development.

References

Methodological & Application

Application Notes and Protocols: Dabigatran Etexilate in Rat and Rabbit In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dabigatran etexilate in rat and rabbit in vivo thrombosis models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the antithrombotic efficacy and safety of this direct thrombin inhibitor.

Mechanism of Action of Dabigatran

Dabigatran etexilate is a prodrug that is converted in vivo to its active form, dabigatran.[1][2] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[3][4][5] Thrombin (Factor IIa) is a crucial enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[1][4][6] By directly binding to both free and clot-bound thrombin, dabigatran effectively prevents thrombus formation.[3][5] This targeted inhibition of thrombin also indirectly inhibits thrombin-induced platelet aggregation.[4]

Figure 1: Mechanism of action of dabigatran etexilate.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo thrombosis studies in rats and rabbits.

Table 1: Antithrombotic Efficacy of Dabigatran and Dabigatran Etexilate in Rats (Venous Thrombosis Model)

| Compound | Administration Route | Dose Range | ED50 | Complete Inhibition |

| Dabigatran | Intravenous (i.v.) | 0.01 - 0.1 mg/kg | 0.033 mg/kg[7] | 0.1 mg/kg[7] |

| Dabigatran Etexilate | Oral | 5 - 30 mg/kg | - | Dose-dependent inhibition[7] |

Table 2: Antithrombotic Efficacy of Dabigatran and Dabigatran Etexilate in Rabbits (Venous Thrombosis Model)

| Compound | Administration Route | Dose Range | ED50 |

| Dabigatran | Intravenous (i.v.) | 0.03 - 0.5 mg/kg | 0.066 mg/kg[8][9] |

| Dabigatran Etexilate | Oral | 1 - 20 mg/kg | Dose-dependent inhibition[8][9] |

Table 3: Comparative ED50 Values of Different Anticoagulants

| Compound | Animal Model | ED50 |

| Dabigatran | Rat Venous Thrombosis | 0.033 mg/kg[7] |

| Heparin | Rat Venous Thrombosis | 0.07 mg/kg[7] |

| Hirudin | Rat Venous Thrombosis | 0.15 mg/kg[7] |

| Melagatran | Rat Venous Thrombosis | 0.12 mg/kg[7] |

| Dabigatran | Rabbit Venous Thrombosis | 0.066 mg/kg[8][9] |

| Unfractionated Heparin (UFH) | Rabbit Venous Thrombosis | 9.8 U/kg[8][9] |

| Hirudin | Rabbit Venous Thrombosis | 0.016 mg/kg[8][9] |

| Melagatran | Rabbit Venous Thrombosis | 0.058 mg/kg[8][9] |

Table 4: Effect of Dabigatran on Bleeding Time in Rats

| Administration Route | Dose Range | Effect on Bleeding Time |

| Intravenous (i.v.) | 0.1 - 1.0 mg/kg | Statistically significant prolongation at doses ≥ 15-fold greater than ED50.[7] No significant increase at the maximum therapeutically effective dose (0.1 mg/kg).[7] |

Experimental Protocols

Rat Venous Thrombosis Model (Modified Wessler Model)

This model is used to assess the antithrombotic effects of dabigatran and its prodrug, dabigatran etexilate.[7]

Materials:

-

Male Wistar rats (specific weight range, e.g., 200-250g)

-

Dabigatran or Dabigatran Etexilate

-

Vehicle (e.g., saline)

-

Anesthetic (e.g., sodium pentobarbital)

-

Thrombogenic agent (e.g., human serum or a mixture of Factor Xa and phospholipids)

-

Surgical instruments

-

Suture material

Procedure:

-

Animal Preparation: Anesthetize the rats. The jugular vein and carotid artery are cannulated for drug administration and blood sampling, respectively.

-

Drug Administration:

-

Thrombus Induction:

-

Isolate a segment of the jugular vein (approximately 1-2 cm).

-

Inject the thrombogenic agent into a tail vein to induce a hypercoagulable state.

-

Immediately after the injection, ligate the isolated jugular vein segment at both ends to induce stasis.

-

-

Thrombus Evaluation:

-

After a set period (e.g., 10-20 minutes), the ligated venous segment is excised.

-

The thrombus is carefully removed from the vein, blotted dry, and weighed.

-

-

Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle-treated control group to determine the percentage of thrombus inhibition.

Rabbit Venous Thrombosis Model (Endothelial Damage and Blood Flow Reduction)

This model is utilized to evaluate the antithrombotic and anticoagulant effects of dabigatran.[8][9]

Materials:

-

New Zealand White rabbits (specific weight range, e.g., 2.5-3.5 kg)

-

Dabigatran or Dabigatran Etexilate

-

Vehicle

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

Suture material

-

Flow probe

Procedure:

-

Animal Preparation: Anesthetize the rabbits. The jugular vein is isolated for thrombus induction. A carotid artery can be cannulated for blood pressure monitoring and blood sampling.

-

Drug Administration: Administer dabigatran (intravenously) or dabigatran etexilate (orally) as described for the rat model.

-

Thrombus Induction:

-

Gently damage the endothelium of the isolated jugular vein segment (e.g., by clamping or with a needle).

-

Reduce blood flow in the damaged segment by partial ligation.

-

-

Thrombus Evaluation:

-

After a defined period, the venous segment is removed.

-

The thrombus is extracted, dried, and weighed.

-

-

Coagulation Parameter Measurement: Blood samples are collected at various time points to measure coagulation parameters such as activated partial thromboplastin time (aPTT). The inhibition of thrombus formation is correlated with the prolongation of aPTT.[8][9]

Rabbit Arterio-Venous (AV) Shunt Model

This model assesses the effect of dabigatran on thrombus formation under conditions of blood flow.[3]

Materials:

-

New Zealand White rabbits

-

Dabigatran

-

Anesthetic

-

Silastic tubing

-

Cotton thread

Procedure:

-

Animal Preparation: Anesthetize the rabbit. Cannulate the carotid artery and the contralateral jugular vein.

-

Shunt Placement: Connect the arterial and venous cannulas with a piece of silastic tubing containing a cotton thread.

-

Drug Administration: Infuse dabigatran intravenously or administer orally prior to opening the shunt.

-

Thrombus Formation: Allow blood to flow through the shunt for a specific duration (e.g., 15-30 minutes).

-

Thrombus Quantification: Remove the cotton thread from the shunt and weigh it. The increase in weight corresponds to the thrombus weight.

-

Data Analysis: Compare the thrombus weight in treated animals to that in control animals.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo thrombosis study.

Figure 2: General experimental workflow for in vivo thrombosis studies.

References

- 1. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis | Semantic Scholar [semanticscholar.org]

In Vitro Assays for Measuring Dabigatran's Anticoagulant Effect: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran is a direct thrombin inhibitor, a class of anticoagulants that act by directly binding to and inhibiting thrombin, the final enzyme in the coagulation cascade.[1][2][3] Unlike traditional anticoagulants like warfarin, dabigatran has a predictable pharmacokinetic profile, reducing the need for routine monitoring.[4] However, in specific clinical scenarios such as overdose, bleeding events, or urgent surgical procedures, assessing its anticoagulant effect is crucial.[5][6] This document provides detailed application notes and protocols for two common in vitro assays used to measure the anticoagulant effect of dabigatran: the Activated Partial Thromboplastin Time (aPTT) and the Ecarin Clotting Time (ECT).

Dabigatran prolongs the aPTT, which assesses the intrinsic and common pathways of coagulation.[7] The Ecarin Clotting Time (ECT) is a more specific assay for direct thrombin inhibitors.[8] Ecarin, a purified enzyme from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin, an intermediate that is inhibited by dabigatran.[8][9] This direct mechanism makes ECT less susceptible to variations in other clotting factors.[8]

Principles of the Assays

Activated Partial Thromboplastin Time (aPTT)

The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[10][11] The assay is performed on platelet-poor plasma.[12] An activator of the contact pathway (e.g., silica, kaolin, or ellagic acid) and phospholipids (formerly known as partial thromboplastin) are added to the plasma and incubated.[10] This initiates the intrinsic pathway by activating Factor XII. The subsequent addition of calcium triggers the rest of the coagulation cascade, leading to the formation of a fibrin clot.[12] The aPTT is the time in seconds from the addition of calcium to the formation of the clot.[12] Dabigatran, by inhibiting thrombin (Factor IIa), prolongs this clotting time.[7]

Ecarin Clotting Time (ECT)

The ECT is a functional assay that specifically measures the activity of direct thrombin inhibitors.[8] The assay utilizes ecarin, a metalloprotease from snake venom, to directly activate prothrombin to meizothrombin.[8][9] Meizothrombin is an intermediate in the conversion of prothrombin to thrombin and is capable of clotting fibrinogen.[8] Direct thrombin inhibitors like dabigatran inhibit meizothrombin, thus prolonging the time to clot formation.[8] This assay is not affected by heparin and has low sensitivity to pre-analytical variables that can affect other clotting assays.[8][9]

Dabigatran's Mechanism of Action

Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[7] Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[1] Thrombin also amplifies its own production by activating Factors V, VIII, and XI.[7] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents these actions, thereby inhibiting clot formation.[1][4]

Figure 1: Simplified mechanism of action of dabigatran in the coagulation cascade.

Experimental Protocols

Preparation of Dabigatran-Spiked Plasma

-

Materials : Dabigatran powder, dimethyl sulfoxide (DMSO), normal human pooled plasma (platelet-poor).

-

Stock Solution Preparation : Prepare a stock solution of dabigatran in DMSO. For example, dissolve 1 mg of dabigatran in 1 mL of DMSO to get a 1 mg/mL stock solution.

-

Spiking Procedure : Serially dilute the dabigatran stock solution in normal pooled plasma to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400 ng/mL).[13] Ensure the final concentration of DMSO in the plasma is less than 1% to avoid affecting the coagulation assays.

-

Incubation : Gently mix the spiked plasma samples and incubate at 37°C for a specified time (e.g., 30 minutes) to allow for equilibration.

aPTT Assay Protocol

-

Reagents : aPTT reagent (containing a contact activator and phospholipids), 0.025 M calcium chloride (CaCl2).

-

Procedure : a. Pre-warm the aPTT reagent and CaCl2 solution to 37°C.[14] b. Pipette 50 µL of the dabigatran-spiked plasma sample into a pre-warmed coagulometer cuvette.[14] c. Add 50 µL of the aPTT reagent to the cuvette.[14] d. Incubate the mixture for 3 minutes at 37°C.[14] e. Add 50 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start a timer.[14] f. Record the time in seconds for a fibrin clot to form. This is the aPTT value.

ECT Assay Protocol

-

Reagents : Ecarin solution (reconstituted according to the manufacturer's instructions), Tris buffer.

-

Procedure : a. Dilute the citrated plasma sample with an equal volume of Tris buffer.[8] b. Pre-warm the diluted plasma and the ecarin solution to 37°C. c. Pipette a volume of the diluted plasma into a coagulometer cuvette. d. Initiate the clotting reaction by adding a specified volume of the ecarin solution (e.g., to a final concentration of 5 Ecarin units/mL) and start the timer.[8] e. Record the time in seconds for clot formation. This is the ECT value.

Figure 2: General experimental workflow for aPTT and ECT assays with dabigatran.

Data Presentation

The anticoagulant effect of dabigatran can be quantified by the prolongation of the aPTT and ECT. The results are typically presented as the clotting time in seconds at various dabigatran concentrations.

| Dabigatran Concentration (ng/mL) | aPTT (seconds) - Representative Data | ECT (seconds) - Representative Data |

| 0 (Baseline) | 26 - 36[14] | 36 - 40[15][16] |

| 50 | ~50[13] | ~60 |

| 100 | ~60[17] | ~80[18] |

| 200 | ~70 - 80[19] | ~120 |

| 400 | >80 (plateau effect)[19] | >180 |

Note: The above values are illustrative and can vary depending on the specific reagents, instruments, and patient populations. It has been observed that the aPTT response to dabigatran is non-linear and tends to plateau at higher concentrations (≥200 ng/mL).[18][19] In contrast, the ECT shows a more linear dose-response relationship with dabigatran concentrations.[15][16]

A study on pediatric patients showed that with increasing dabigatran concentration, aPTT increased non-linearly, while ECT increased linearly.[15][16] Specifically, the ECT increased by 0.73% per ng/mL of dabigatran.[15][16] Another in vitro study reported that dabigatran concentrations of 0.23 µM and 0.18 µM were required to double the aPTT and ECT, respectively, in human platelet-poor plasma.[20]

Interpretation of Results

-

aPTT : A prolonged aPTT indicates an anticoagulant effect. However, the relationship between dabigatran concentration and aPTT prolongation is curvilinear, with a flattening of the curve at higher concentrations.[19] Therefore, aPTT is more suitable for a qualitative assessment of dabigatran's presence rather than for precise quantification, especially at supratherapeutic levels.[6] A normal aPTT does not completely rule out the presence of a clinically significant amount of dabigatran.[21]

-

ECT : The ECT provides a more direct and linear measure of dabigatran's anticoagulant activity.[15][16] This makes it a more reliable assay for quantifying dabigatran concentrations across a therapeutic range.

Conclusion

Both aPTT and ECT are valuable in vitro assays for assessing the anticoagulant effect of dabigatran. The aPTT is a widely available screening test that is sensitive to dabigatran, while the ECT offers a more specific and quantitative measurement. The choice of assay depends on the specific research or clinical question. For precise quantification of dabigatran's effect, the ECT is the preferred method. These detailed protocols and application notes provide a foundation for researchers and scientists to accurately measure and interpret the anticoagulant effects of dabigatran in a laboratory setting.

References

- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabigatran - Wikipedia [en.wikipedia.org]

- 3. litfl.com [litfl.com]

- 4. droracle.ai [droracle.ai]

- 5. Dabigatran Monitoring Was Influenced by Thrombin Time Reagent With Different Thrombin Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cmp-manual.wbs.cz [cmp-manual.wbs.cz]

- 7. ahajournals.org [ahajournals.org]

- 8. Ecarin Clotting Time [ECT] [practical-haemostasis.com]

- 9. Ecarin clotting time - Wikipedia [en.wikipedia.org]

- 10. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 11. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 12. learnhaem.com [learnhaem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. atlas-medical.com [atlas-medical.com]

- 15. Anticoagulant Effects of Dabigatran on Coagulation Laboratory Parameters in Pediatric Patients: Combined Data from Five Pediatric Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticoagulant Effects of Dabigatran on Coagulation Laboratory Parameters in Pediatric Patients: Combined Data from Five Pediatric Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchportal.vub.be [researchportal.vub.be]

- 18. droracle.ai [droracle.ai]

- 19. researchgate.net [researchgate.net]

- 20. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dabigatran, electrical cardioversion and measuring the aPTT. A safety measure or an unnecessary assessment? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Dabigatran in Human Plasma via LC-MS/MS

Introduction

Dabigatran is a direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1] The monitoring of its plasma concentrations is crucial in specific clinical situations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of dabigatran in plasma due to its high sensitivity and specificity.[2][3] This application note details a robust LC-MS/MS method for the determination of dabigatran in human plasma samples.

Principle

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of dabigatran from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, such as Dabigatran-d4 or [¹³C₆]-dabigatran, is utilized to ensure high accuracy and precision.[4][5][6][7]

Experimental Protocols

Materials and Reagents

-

Dabigatran reference standard

-

Dabigatran-d4 or [¹³C₆]-dabigatran internal standard (IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

Stock and Working Solutions Preparation

-

Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve the dabigatran reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the dabigatran stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to a final concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile or methanol).

Sample Preparation (Protein Precipitation)

-